molecular formula C8H8F2O2 B1421206 4-Ethoxy-2,6-difluorophenol CAS No. 1017779-55-3

4-Ethoxy-2,6-difluorophenol

Cat. No. B1421206
M. Wt: 174.14 g/mol
InChI Key: OXLPDJVMIACZLM-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-difluorophenol is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-2,6-difluorophenol is 1S/C8H8F2O2/c1-2-12-5-3-6 (9)8 (11)7 (10)4-5/h3-4,11H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

4-Ethoxy-2,6-difluorophenol is a solid at room temperature . It has a molecular weight of 174.15 . The boiling point is 94-97°C .

Scientific Research Applications

  • Vibrational Spectra Analysis : The vibrational spectra of 2,6-difluorophenol, a closely related compound, were recorded and analyzed using scaled quantum mechanical studies. This involved the examination of the spectra in both gas-phase and in solution, providing insights into the vibrational characteristics of fluorine-containing hydrogen-bonded systems like 4-Ethoxy-2,6-difluorophenol (Macsári, Izvekov, & Kovács, 1997).

  • Antioxidant Properties : A study evaluated the antioxidant effects of various 4-ethoxy-phenols, including derivatives of 4-Ethoxy-2,6-difluorophenol. The research employed different assays to analyze the antioxidant activity, indicating the potential application of these compounds in fields where antioxidant properties are crucial (Rubio-Cortés et al., 2021).

  • Photovoltaic Performance : In a study focused on small-molecule organic solar cells, a compound structurally related to 4-Ethoxy-2,6-difluorophenol was synthesized and its influence on the optical, electrochemical, and photovoltaic properties was analyzed. This demonstrates the potential application of 4-Ethoxy-2,6-difluorophenol in the field of renewable energy and solar cell technology (Ni et al., 2015).

  • Polymer Synthesis : The oxidative polymerization of 2,6-difluorophenol, which shares structural similarity with 4-Ethoxy-2,6-difluorophenol, has been explored for synthesizing poly(2,6-difluoro-1,4-phenylene oxide). This suggests possible applications in polymer science and material engineering for 4-Ethoxy-2,6-difluorophenol (Ikeda et al., 2000).

  • Organic Field-Effect Transistors : Research on 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives, which are structurally related to 4-Ethoxy-2,6-difluorophenol, shows their application in organic field-effect transistors (OFETs). This highlights the potential of 4-Ethoxy-2,6-difluorophenol in electronic and semiconductor applications (Takimiya et al., 2005).

Safety And Hazards

The safety information for 4-Ethoxy-2,6-difluorophenol includes the following hazard statements: H315, H319, H335 . These codes correspond to the following hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) .

properties

IUPAC Name

4-ethoxy-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLPDJVMIACZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310212
Record name 4-Ethoxy-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,6-difluorophenol

CAS RN

1017779-55-3
Record name 4-Ethoxy-2,6-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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